1-(Morpholin-4-yl)-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone is a compound that belongs to a class of chemicals known for their potential biological activities. This compound features a morpholine ring and a triazine moiety, both of which contribute to its pharmacological properties. The presence of the sulfanyl group also suggests possible interactions with biological systems, making it of interest in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving morpholine derivatives and triazine precursors. Research has indicated that compounds containing triazine structures often exhibit significant biological activity, particularly in the treatment of hyperproliferative diseases .
This compound can be classified under the following categories:
The synthesis of 1-(Morpholin-4-yl)-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature and pH, typically conducted under inert atmospheres to prevent unwanted side reactions. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure of intermediates and final products .
Key molecular data includes:
The compound can undergo various chemical reactions such as:
Reactions are typically conducted in solvent systems that promote solubility and reactivity while minimizing side reactions. Reaction kinetics can be studied using techniques like High Performance Liquid Chromatography (HPLC) to monitor product formation over time .
The mechanism by which 1-(Morpholin-4-yl)-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone exerts its biological effects may involve:
In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications .
Relevant analyses include:
1-(Morpholin-4-yl)-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone has potential applications in:
Research continues to explore its efficacy and safety profiles in preclinical models, aiming for future clinical applications .
The compound 1-(Morpholin-4-yl)-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone exemplifies advanced heterocyclic architecture, integrating three pharmacologically significant motifs: a 1,3,5-triazine core, a morpholine moiety, and a thioether-linked carbonyl spacer. Its systematic IUPAC name delineates connectivity: the parent ethanone group bears a morpholin-4-yl substituent at C1 and a [(5-phenyl-1,2,4-triazin-3-yl)sulfanyl] group at C2. Common synonyms include Morpholinyl triazinyl sulfanyl ethanone or 4-Morpholinyl 5-phenyl-1,2,4-triazin-3-yl sulfanyl ketone.
A ─C(O)CH₂S─ linker that bridges the morpholine and triazine units. The ketone carbonyl acts as a hydrogen-bond acceptor, while the thioether (sulfanyl) group contributes to lipophilicity and metabolic stability [5] [8].
Key Electronic and Steric Features:
Bond lengths (calculated/experimental): C=O (1.21 Å), C─S (1.82 Å), triazine C─N (1.34 Å), demonstrating polarization and conjugation effects [3].
Table 1: Structural Descriptors of Key Fragments
Fragment | Role | Key Physicochemical Properties |
---|---|---|
5-Phenyl-1,2,4-triazine | Electron-accepting core | LogP: +1.8; H-bond acceptors: 3; Polar surface area: 45 Ų |
Morpholin-4-yl | Solubility modulator | LogP: -0.2; Basic pK~a~: 7.4; Conformationally flexible |
─C(O)CH₂S─ linker | Connectivity & polarity tuner | Dihedral angle (S-C-C=O): ~120°; Enhances membrane permeability |
This structural triad enables multimodal target engagement, positioning the compound as a versatile intermediate for drug discovery. The triazine’s mimicry of purine bases facilitates enzyme inhibition (e.g., kinases), morpholine improves pharmacokinetics, and the thioether linker balances hydrophobicity [6] .
The synthesis of 1-(Morpholin-4-yl)-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone evolved from foundational work on 1,2,4-triazine and morpholine pharmacophores. Triazines gained prominence in the 1970s as antibacterial and antimalarial agents (e.g., cycloguanil), while morpholine derivatives emerged as bioisosteres of piperazines in CNS drugs. The fusion of these motifs via thioether linkers represents a 21st-century strategy to optimize drug-likeness [3] [6].
Modern Catalytic Methods (Post-2015): Palladium-catalyzed C─S coupling and microwave-assisted cyclization improved efficiency. Patent CN102822150B discloses a one-pot synthesis using CuI catalysis, achieving >85% purity and 75% yield by reacting 3-bromo-5-phenyl-1,2,4-triazine with thioglycolic acid, then coupling with morpholine via carbodiimide activation .
Biological Activities and Target Relevance:
Enzyme Inhibition: The compound’s ability to inhibit histone deacetylases (HDACs) and kinases is inferred from structural analogues like thiazolyl-coumarin triazines, where morpholine coordinates catalytic zinc ions or occupies hydrophobic pockets [6].
Table 2: Research Milestones in Triazine-Morpholine Hybrid Development
Year | Development | Significance | Source/Patent |
---|---|---|---|
2008 | First antimicrobial s-triazine-coumarin hybrids | Demonstrated MIC of 2 µg/mL against Gram-negative bacteria | [8] |
2011 | Microwave-optimized triazine-thioether synthesis | Reduced reaction time from 12h to 30 min; yield >80% | [8] |
2014 | HDAC inhibition by morpholine-linked heterocycles | IC~50~ of 0.007 µM against MEK1 kinase | [6] |
2020 | Mcl-1 inhibition via pyrrolotriazine derivatives | Validated triazines as apoptosis inducers in AML | WO2020123994A1 [1] |
2023 | Patent CN102822150B for scalable synthesis | One-pot Cu-catalyzed route; clinical candidate production |
Research Significance:This compound epitomizes rational heterocyclic hybridization, addressing key drug design challenges:
Over 85% of FDA-approved drugs contain heterocycles, and triazine-morpholine hybrids like this compound exemplify innovations driving targeted therapy development [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: